![molecular formula C20H21NO3 B12891978 1(2H)-Isoquinolinone, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl- CAS No. 61380-83-4](/img/structure/B12891978.png)
1(2H)-Isoquinolinone, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1(2H)-Isoquinolinone, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl- is a complex organic compound that belongs to the isoquinolinone family Isoquinolinones are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Isoquinolinone, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl- can be achieved through various synthetic routes. One common method involves the Povarov cycloaddition reaction, which utilizes p-toluidine, benzaldehyde, and trans-methyl-isoeugenol as starting materials. The reaction proceeds through a sequence of cycloaddition and N-furoylation processes . The structure of the compound is confirmed using techniques such as IR, 1H, 13C-NMR, and X-ray diffraction .
Industrial Production Methods
the principles of green chemistry, such as the use of deep eutectic solvents and environmentally friendly reagents, can be applied to scale up the synthesis while minimizing environmental impact .
化学反应分析
Types of Reactions
1(2H)-Isoquinolinone, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, tetrahydroisoquinoline derivatives, and substituted isoquinolinones .
科学研究应用
1(2H)-Isoquinolinone, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl- has several scientific research applications:
作用机制
The mechanism of action of 1(2H)-Isoquinolinone, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an NF-κB inhibitor, which is useful in anticancer drug research. It also modulates retinoid nuclear receptors, which are important for the treatment of metabolic and immunological diseases . Additionally, it affects lipopolysaccharide (LPS)-induced inflammatory mediators, potentially benefiting various brain disorders involving neuroinflammation .
相似化合物的比较
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Known for its broad-spectrum biological activity and use in medicinal chemistry.
3,4-Dimethoxyphenethylamine: A precursor for the synthesis of isoquinolines and other biologically active compounds.
Uniqueness
1(2H)-Isoquinolinone, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate multiple biological pathways makes it a valuable compound for research and therapeutic applications .
属性
CAS 编号 |
61380-83-4 |
|---|---|
分子式 |
C20H21NO3 |
分子量 |
323.4 g/mol |
IUPAC 名称 |
4-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylisoquinolin-1-one |
InChI |
InChI=1S/C20H21NO3/c1-21-13-15(16-6-4-5-7-17(16)20(21)22)10-8-14-9-11-18(23-2)19(12-14)24-3/h4-7,9,11-13H,8,10H2,1-3H3 |
InChI 键 |
KPUCCIYRBQYRNH-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C2=CC=CC=C2C1=O)CCC3=CC(=C(C=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


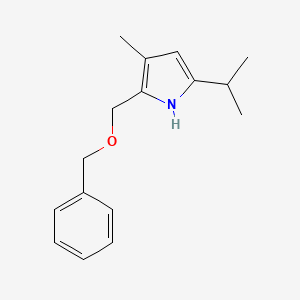



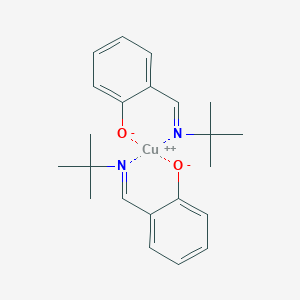

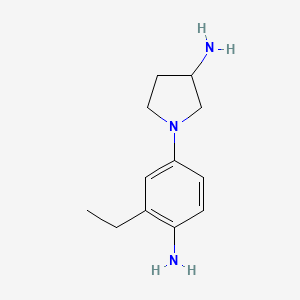
![N-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioyl)benzamide](/img/structure/B12891925.png)
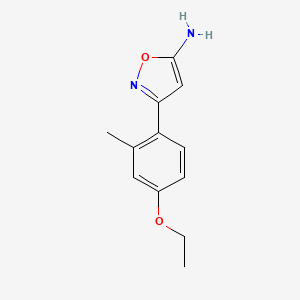


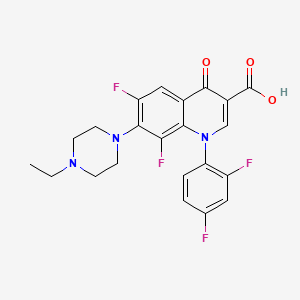
![5-Ethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole](/img/structure/B12891967.png)

